molecular formula C14H15NO3 B13049299 (3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13049299
M. Wt: 245.27 g/mol
InChI Key: JIYQEGVUIRJANB-JQEORGNBSA-N
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Description

(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core, a methoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct configuration of the chiral centers.

    Cyclization Reactions: The formation of the quinoline core can be achieved through cyclization reactions involving aromatic amines and ketones or aldehydes under acidic or basic conditions.

    Functional Group Transformations: Introduction of the methoxy group and carboxylic acid functional group can be done through methylation and carboxylation reactions, respectively.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at the chiral centers is crucial. This can be achieved through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with methoxy and carboxylic acid functional groups. Examples include:

  • 6-methoxyquinoline-4-carboxylic acid
  • 3a,4,5,9b-tetrahydroquinoline-4-carboxylic acid

Uniqueness

What sets (3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid apart is its specific stereochemistry and the combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-18-11-7-3-6-9-8-4-2-5-10(8)13(14(16)17)15-12(9)11/h2-4,6-8,10,13,15H,5H2,1H3,(H,16,17)/t8-,10-,13+/m1/s1

InChI Key

JIYQEGVUIRJANB-JQEORGNBSA-N

Isomeric SMILES

COC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O

Origin of Product

United States

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